N-Hexyl-1,1-D2 alcohol

Overview

Description

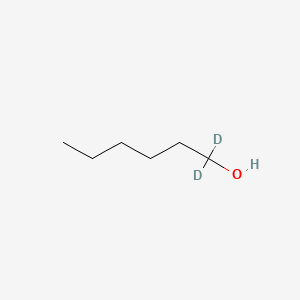

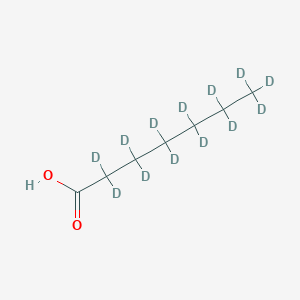

N-Hexyl-1,1-D2 alcohol is an organic alcohol with a six-carbon chain . It is a colorless liquid that is slightly soluble in water but miscible with diethyl ether and ethanol .

Synthesis Analysis

Hexanol, which is similar to N-Hexyl-1,1-D2 alcohol, is produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . Another method of preparation entails hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes .Molecular Structure Analysis

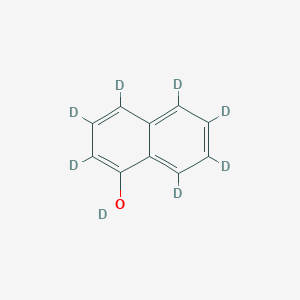

The molecular formula of N-Hexyl-1,1-D2 alcohol is C6H12D2O . It has a molecular weight of 104.187083556 . The structure of alcohols like N-Hexyl-1,1-D2 alcohol involves an -OH group attached to a carbon chain .Chemical Reactions Analysis

Alcohols, including N-Hexyl-1,1-D2 alcohol, can undergo a variety of chemical reactions. They can be converted into alkyl halides and tosylates . They can also undergo dehydration to yield alkenes .Physical And Chemical Properties Analysis

N-Hexyl-1,1-D2 alcohol, like other alcohols, has a higher boiling point than the analogous alkane . This is due to the presence of hydrogen bonding in alcohols . The solubility of alcohols in water decreases as the length of the hydrocarbon chain in the alcohol increases .Scientific Research Applications

Inhibition of N2O5 Hydrolysis

N-Hexyl alcohols, such as 1-hexanol, have been studied for their role in inhibiting the hydrolysis of N2O5 in sulfuric acid. This research found that hexyl-coated acid significantly reduced the conversion of N2O5 to HNO3, compared to bare acid, by restricting the transport of N2O5 and diluting the surface region with alcohol OH groups (Park, Burden, & Nathanson, 2007).

Extraction of Alcohols from Water

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide was investigated for its potential to extract alcohols like 1-butanol from water. This study demonstrated the feasibility of using ionic liquids for energy-efficient separation of alcohols from water, which is crucial in biofuel production (Chapeaux et al., 2008).

Role in Hydroxyl Radical-Scavenging

A study on the role of alcohols in scavenging hydroxyl radicals revealed that adding alcohols like n-butanol can lead to the formation of hydrogen peroxide, a known precursor of hydroxyl radicals. This finding is significant for understanding the reliability of hydroxyl radical determination methods using alcohols as scavengers (Wang et al., 2022).

Catalytic Conversion in Chemical Synthesis

N-Hexyl alcohols have been utilized in catalytic processes, such as the conversion of furfuryl alcohol to n-hexyl levulinate. This study highlights the effective use of dendritic fibrous nanosilica-based catalysts in the synthesis of valuable chemical compounds (Mohammadbagheri & Chermahini, 2019).

Application in Polymer Solar Cells

N-Hexyl alcohols, particularly derivatives like n-hexylthiophene, have been used in the synthesis of alcohol-soluble n-type conjugated polyelectrolytes. These materials serve as efficient electron transport layers in polymer solar cells, enhancing their power conversion efficiency (Hu et al., 2015).

Fuel Blending for Diesel Engines

The blending of higher alcohols like n-butanol with diesel fuel has been studied for its potential in reducing reliance on traditional diesel fuel. This research provides insights into the combustion efficiency and emission characteristics of such blends (Atmanli & Yilmaz, 2018).

Safety And Hazards

properties

IUPAC Name |

1,1-dideuteriohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i6D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIAUFGUXNUGDI-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexyl-1,1-D2 alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)

![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)

![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)